molecular formula C12H12N2O2 B13922186 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester

Cat. No.: B13922186
M. Wt: 216.24 g/mol
InChI Key: FXROTDHUIIQBMI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid esterified with a methyl group and an allyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an appropriate alkyne can lead to the formation of the pyrrolo[2,3-b]pyridine core. Subsequent esterification with methanol and allylation can yield the desired compound .

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester can undergo various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester has been explored for various scientific research applications:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.

    Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but differ in their additional heterocyclic ring.

The uniqueness of this compound lies in its specific substituents, which can confer distinct biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-3-7-14-8-10(12(15)16-2)9-5-4-6-13-11(9)14/h3-6,8H,1,7H2,2H3

InChI Key

FXROTDHUIIQBMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C1C=CC=N2)CC=C

Origin of Product

United States

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